molecular formula C23H22FN3O3S B11585497 (5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11585497
M. Wt: 439.5 g/mol
InChI Key: HHYYBHAOLCKPGR-MOSHPQCFSA-N
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Description

(5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and a thiazolotriazole core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps:

    Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative.

    Attachment of the Methoxybenzylidene Moiety: This step involves the condensation of a methoxybenzaldehyde derivative with the thiazolotriazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylbutoxy groups.

    Reduction: Reduction reactions can target the double bond in the benzylidene moiety.

    Substitution: The fluorophenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions.

Major Products

    Oxidation: Products may include carboxylic acids and ketones.

    Reduction: Products may include alkanes and alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its unique structure may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In industry, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-(4-chlorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-bromophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness

The uniqueness of (5Z)-2-(4-fluorophenyl)-5-[3-methoxy-4-(3-methylbutoxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorophenyl group, in particular, can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C23H22FN3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(5Z)-2-(4-fluorophenyl)-5-[[3-methoxy-4-(3-methylbutoxy)phenyl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C23H22FN3O3S/c1-14(2)10-11-30-18-9-4-15(12-19(18)29-3)13-20-22(28)27-23(31-20)25-21(26-27)16-5-7-17(24)8-6-16/h4-9,12-14H,10-11H2,1-3H3/b20-13-

InChI Key

HHYYBHAOLCKPGR-MOSHPQCFSA-N

Isomeric SMILES

CC(C)CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2)OC

Origin of Product

United States

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